molecular formula C10H9NOS B1267399 1-(1,3-Benzothiazol-2-yl)propan-2-one CAS No. 36874-53-0

1-(1,3-Benzothiazol-2-yl)propan-2-one

Cat. No. B1267399
CAS RN: 36874-53-0
M. Wt: 191.25 g/mol
InChI Key: QFILRFCCYHXDNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)propan-2-one, often involves reactions under reflux conditions with triethylamine in ethanol. For instance, Azimi et al. (2014) described a convenient synthesis method involving the reaction of 4-propionyl-3-(4-substitutedphenylamino)isoxazol-5(2H)-one substituted on nitrogen with a 2-chlorobenzothiazole group (Azimi, Tahazadeh, & Kamari, 2014). Other synthetic approaches explore chemoenzymatic synthesis for derivatives of benzothiazole with significant antifungal activity, highlighting the compound's versatility and potential in biological applications (Borowiecki, Fabisiak, & Ochal, 2013).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)propan-2-one, is characterized by the presence of a benzothiazole ring which imparts significant chemical and physical properties to these compounds. Baryala et al. (2010) investigated the crystal structure, revealing non-classical C—H⋯O hydrogen bonds that build up a dimeric substructure, emphasizing the planarity and molecular interactions within crystals (Baryala et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives can lead to a variety of compounds with potential applications in medicinal chemistry and material science. For example, Al-Omran & El-Khair (2011) reported on the synthesis of novel derivatives with antibacterial and antifungal activities, showcasing the compound's reactivity and potential for bioactive molecule development (Al-Omran & El-Khair, 2011).

Physical Properties Analysis

The physical properties of 1-(1,3-Benzothiazol-2-yl)propan-2-one derivatives, such as melting points, solubility, and crystallinity, are influenced by the molecular structure and substitution patterns on the benzothiazole ring. These properties are essential for determining the compound's applicability in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal in their application in synthetic chemistry. Quantum chemical modeling and density functional theory (DFT) calculations, as performed by Sheikhi & Shahab (2017), provide insights into the electronic properties, molecular orbitals, and potential reactivity of these compounds (Sheikhi & Shahab, 2017).

Scientific Research Applications

Thermolysis and Synthesis

1-(1,3-Benzothiazol-2-yl)propan-2-one has been studied in the context of gas-phase thermolysis, where it undergoes pyrolysis to produce aniline and indoles. This research offers insights into the kinetics and mechanism of benzotriazole derivatives' thermolysis, contributing to our understanding of chemical reaction pathways and stability under high-temperature conditions (Dib et al., 2004).

Crystallographic Studies

The compound has also been the subject of crystallographic studies. For example, 3-(Benzothiazol-2-yl)-3-(prop-2-ynyl)hex-5-yn-2-one, prepared by alkylation of 1-(benzothiazol-2-yl)propan-2-one, has been analyzed to understand its molecular structure and bonding characteristics, contributing to materials science and molecular engineering (Baryala et al., 2010).

Chemoenzymatic Synthesis

In another study, 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol, a related compound, was used in chemoenzymatic synthesis studies. This research provides valuable insights into the use of lipase-catalyzed reactions for the kinetic resolution of enantiomers, contributing to the field of organic synthesis and pharmaceutical chemistry (Borowiecki et al., 2013).

Antimicrobial and Antifungal Applications

The compound has also been used in the synthesis of derivatives with potential antimicrobial and antifungal activities. Studies on such derivatives contribute to the development of new therapeutic agents and understanding the structure-activity relationships in medicinal chemistry (Al-Omran & El-Khair, 2011).

Corrosion Inhibition

Benzothiazole derivatives, including those related to 1-(1,3-Benzothiazol-2-yl)propan-2-one, have been researched for their corrosion inhibiting effects. Such studies are important in materials science, particularly for the protection of metals against corrosion (Hu et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFILRFCCYHXDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313193
Record name 1-(1,3-benzothiazol-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-2-yl)propan-2-one

CAS RN

36874-53-0
Record name NSC267240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1,3-benzothiazol-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The water-moist 2-mercaptophenylurea obtained according to European Pat. No. 0,039,483, Example 1, paragraph 1, by reacting 150 parts of 2-aminobenzothiazole with 150 parts of sodium hydroxide and working up the mixture with water, or an appropriate amount of the sodium or potassium salt of the said 2-mercaptophenylurea, is dissolved in 500 parts of 50% strength acetic acid, and 118 parts of diketene are then added dropwise in the course of 2 hours at 45° to 50° C. Stirring is continued for 1 hour, after which the mixture is heated to the reflux temperature and kept at a temperature of 95° C.-100° C. for 2 hours. It is then cooled to room temperature, and the precipitated 2-acetonylbenzothiazole of the formula ##STR13## is isolated by filtration and dried in vacuo at 60° C.-80° C. 151.7 parts of a product of melting point 118° C.-119° C. are obtained; this corresponds to a yield of 79.4%, based on 2-aminobenzothiazole employed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Baryala, M Salem, EM Essassi, H Reuter… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C16H17NO5S, was one of two condensation products from the reaction of 1-(1,3-benzothiazol-2-yl)propan-2-one with methyl chloroacetate. The non-H atoms in …
Number of citations: 13 scripts.iucr.org
Y Baryala, A Zerzouf, M Salem, EM Essassi… - Moroccan Journal of …, 2010 - revues.imist.ma
In the present study, a new series of 1-(1, 3-benzothiazol-2-)-1, 1-dialkylpropan-2-one 5-8 were synthesized by condensation of various alkylant agents with 1 (1, 3-benzothiazol-2-yl) …
Number of citations: 1 revues.imist.ma
H Achour, SR Khelili - 2011 - dspace.univ-jijel.dz
L’objectif du présent travail a été la synthèse de nouvelles molécules à motif 2-Amino-4, 5, 6, 7- tetrahydrobenzothiazole. Nous avons ainsi obtenu 14 molécules originales, à base du …
Number of citations: 0 dspace.univ-jijel.dz

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